N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide
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Overview
Description
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a trifluoromethyl group attached to a benzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds bind with high affinity to their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to influence a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with a suitable benzoyl chloride derivative under basic conditions to form the desired benzamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The unique combination of the dimethylamino group, methylpyrimidine ring, and trifluoromethylbenzamide moiety in this compound imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c1-10-8-14(23(2)3)22-13(21-10)9-20-15(24)11-6-4-5-7-12(11)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCGRLRBQMORAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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